molecular formula C16H12F3NO4S2 B2840599 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2380010-94-4

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2840599
CAS No.: 2380010-94-4
M. Wt: 403.39
InChI Key: JZDSVBHQMWCYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: The furan-thiophene intermediate and 4-(trifluoromethoxy)benzene-1-sulfonyl chloride.

    Reaction: Nucleophilic substitution reaction to attach the benzene ring to the intermediate.

    Conditions: Base (e.g., triethylamine) and solvent (e.g., dichloromethane).

  • Final Product Formation

      Starting Materials: The intermediate from the previous step.

      Reaction: Sulfonamide formation by reacting with an appropriate amine.

      Conditions: Mild heating and solvent (e.g., ethanol).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route for scalability, including:

      Continuous Flow Chemistry: To enhance reaction efficiency and safety.

      Automated Synthesis: For precise control over reaction conditions and reproducibility.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route includes:

    • Formation of the Furan-Thiophene Intermediate

        Starting Materials: Furan-2-carbaldehyde and thiophene-2-carbaldehyde.

        Reaction: A cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to link the furan and thiophene rings.

        Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene) under an inert atmosphere.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

        Conditions: Typically carried out in aqueous or organic solvents.

        Products: Oxidized derivatives of the furan and thiophene rings.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted in inert solvents like tetrahydrofuran.

        Products: Reduced forms of the sulfonamide group.

    • Substitution

        Reagents: Halogenating agents or nucleophiles.

        Conditions: Varies depending on the substituent being introduced.

        Products: Substituted derivatives on the benzene ring or heterocycles.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Solvents: Toluene, dichloromethane, ethanol, tetrahydrofuran.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound’s unique structure may serve as a ligand in catalytic processes.

      Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

    Biology and Medicine

      Drug Development: The sulfonamide group is known for its antibacterial properties, suggesting potential as a pharmaceutical agent.

      Biological Probes: Used in studying enzyme interactions and cellular pathways.

    Industry

      Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

      Agriculture: Potential use in the development of agrochemicals.

    Mechanism of Action

    The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide exerts its effects depends on its application:

      Biological Systems: It may inhibit enzyme activity by binding to the active site, disrupting normal cellular processes.

      Catalysis: Acts as a ligand, facilitating the formation of active catalytic complexes.

    Comparison with Similar Compounds

    Similar Compounds

      N-{[4-(furan-2-yl)phenyl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide: Lacks the thiophene ring, potentially altering its reactivity and applications.

      N-{[4-(thiophen-2-yl)phenyl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide: Lacks the furan ring, which may affect its electronic properties.

    Uniqueness

      Structural Complexity: The combination of furan, thiophene, and benzene rings with a trifluoromethoxy group and sulfonamide makes it unique.

      Versatility: Its structure allows for diverse chemical modifications and applications across various fields.

    This detailed overview provides a comprehensive understanding of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide, highlighting its synthesis, reactions, applications, and uniqueness

    Properties

    IUPAC Name

    N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H12F3NO4S2/c17-16(18,19)24-12-3-5-14(6-4-12)26(21,22)20-9-13-8-11(10-25-13)15-2-1-7-23-15/h1-8,10,20H,9H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JZDSVBHQMWCYGP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H12F3NO4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    403.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.